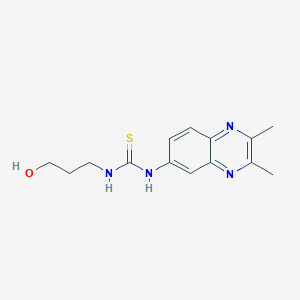
1-(2,3-Dimethyl-6-quinoxalinyl)-3-(3-hydroxypropyl)thiourea
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(2,3-dimethyl-6-quinoxalinyl)-3-(3-hydroxypropyl)thiourea is a quinoxaline derivative.
Scientific Research Applications
Antibacterial Activities
1-(2,3-Dimethyl-6-quinoxalinyl)-3-(3-hydroxypropyl)thiourea and related compounds exhibit notable antibacterial properties. Research shows that hydroxyquinoline derivatives, including those with thiourea components, possess antibacterial activity against bacteria like Staphylococcus aureus and Escherichia coli (Abuthahir et al., 2014).
Synthesis of Heterocyclic Compounds
The compound is used in the synthesis of novel heterocyclic compounds, including thiazoles, which are significant in pharmaceutical chemistry for their anti-inflammatory, anti-tumor, and other biological properties (Doregiraee et al., 2015).
Applications in Organic Synthesis
It is involved in the synthesis of various organic compounds, such as thioxo derivatives of imidazoquinazolinones and imidazoquinolinones. These reactions involve molecular rearrangements and are important in the development of compounds with potential pharmaceutical applications (Mrkvička et al., 2010).
Antimicrobial Activities
Similar compounds exhibit antimicrobial activities. For instance, certain quinazolinyl-thiosemicarbazide derivatives show antimicrobial efficacy against various gram-positive and gram-negative bacteria, underlining the potential of these compounds in treating infections (Alagarsamy et al., 2015).
Chemosensing and Molecular Docking Studies
Compounds like acylthiourea derivatives, which are structurally related, have been studied for their chemosensing abilities, molecular docking potential, and antioxidant activities, suggesting a role in the development of new sensors and therapeutic agents (Kalaiyarasi et al., 2019).
Crystallographic Studies
Crystallographic studies of 1-benzoyl-3-(2-hydroxypropyl)thiourea and related compounds help in understanding their molecular structure, which is crucial for their biological activity and potential in metal coordination and hydrogen-bond formation (Okuniewski et al., 2017).
Synthesis and Bioevaluation
The synthesis of quinoxaline derivatives, including those with thiourea, is significant for bioevaluation, especially in exploring their antibacterial, antifungal, and antitumor potential (Rao et al., 2021).
properties
Product Name |
1-(2,3-Dimethyl-6-quinoxalinyl)-3-(3-hydroxypropyl)thiourea |
|---|---|
Molecular Formula |
C14H18N4OS |
Molecular Weight |
290.39 g/mol |
IUPAC Name |
1-(2,3-dimethylquinoxalin-6-yl)-3-(3-hydroxypropyl)thiourea |
InChI |
InChI=1S/C14H18N4OS/c1-9-10(2)17-13-8-11(4-5-12(13)16-9)18-14(20)15-6-3-7-19/h4-5,8,19H,3,6-7H2,1-2H3,(H2,15,18,20) |
InChI Key |
BZSVYEWSYITSQO-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(N=C2C=C(C=CC2=N1)NC(=S)NCCCO)C |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



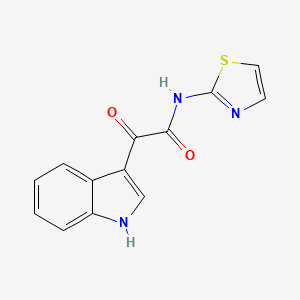
![4-[(2,4-dichlorophenoxy)methyl]-N-[2-(dimethylamino)ethyl]benzamide](/img/structure/B1224116.png)
![N-[4-(diethylsulfamoyl)phenyl]-4-(4-morpholinylmethyl)benzamide](/img/structure/B1224117.png)
![2-[(3-Methyl-6-oxo-7,8,9,10-tetrahydrobenzo[c][1]benzopyran-2-yl)oxy]acetic acid ethyl ester](/img/structure/B1224118.png)
![N-[3-chloro-2-(4-morpholinyl)phenyl]-2,3,5,6-tetrafluoro-4-methoxybenzamide](/img/structure/B1224119.png)
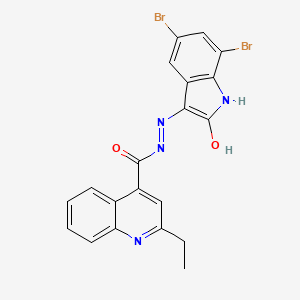
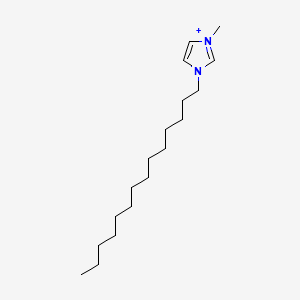


![3-[5-[[4-(2-Pyridinyl)-1-piperazinyl]sulfonyl]-2-thiophenyl]isoxazole](/img/structure/B1224128.png)
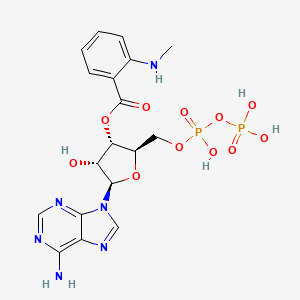
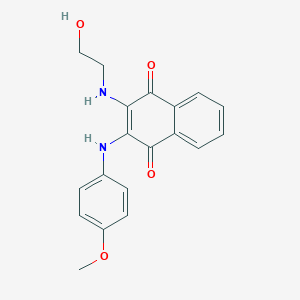
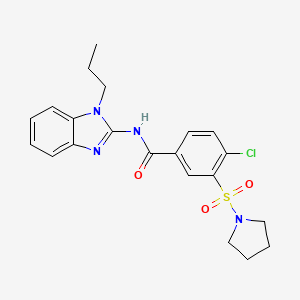
![4-(2,4-Dichlorophenyl)-2-[(1-oxo-2-phenylethyl)amino]-3-thiophenecarboxamide](/img/structure/B1224137.png)